Cas no 78543-06-3 (Propanedioic acid, 2-(3-fluoro-4-nitrophenyl)-2-methyl-,1,3-diethyl ester)

Propanedioic acid, 2-(3-fluoro-4-nitrophenyl)-2-methyl-,1,3-diethyl ester structure
78543-06-3 structure
Product Name:Propanedioic acid, 2-(3-fluoro-4-nitrophenyl)-2-methyl-,1,3-diethyl ester
N.o CAS:78543-06-3
MF:C14H16FNO6
MW:313.278347969055
CID:581439
PubChem ID:4263864
Update Time:2025-04-19

Propanedioic acid, 2-(3-fluoro-4-nitrophenyl)-2-methyl-,1,3-diethyl ester Propriedades químicas e físicas

Nomes e Identificadores

    • Propanedioic acid, 2-(3-fluoro-4-nitrophenyl)-2-methyl-,1,3-diethyl ester
    • diethyl (3-fluoro-4-nitrophenyl)methylmalonate
    • diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate
    • Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate
    • Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate
    • VHMVOAWAZZEEPH-UHFFFAOYSA-N
    • 1,3-diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate
    • AKOS005104476
    • NS00058471
    • Diethyl(3-fluoro-4-nitrophenyl)methylmalonate
    • diethyl (3-fluoro-4-nitrophenyl)(methyl)propanedioate
    • diethyl(3-fluoro-4-nitrophenyl)(methyl)propanedioate
    • SCHEMBL142930
    • EINECS 278-942-9
    • diethyl2-(3-fluoro-4-nitrophenyl)-2-methylmalonate
    • 78543-06-3
    • 9T-0043
    • DTXSID50999834
    • Diethyl-2 (3-fluoro-4-nitrophenyl)-2-methylmalonate
    • Inchi: 1S/C14H16FNO6/c1-4-21-12(17)14(3,13(18)22-5-2)9-6-7-11(16(19)20)10(15)8-9/h6-8H,4-5H2,1-3H3
    • Chave InChI: VHMVOAWAZZEEPH-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C(C(=O)OCC)(C(=O)OCC)C)[N+](=O)[O-]

Propriedades Computadas

  • Massa Exacta: 313.09616539g/mol
  • Massa monoisotópica: 313.09616539g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 418
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.9
  • Superfície polar topológica: 98.4Ų

Propriedades Experimentais

  • Densidade: 1.277±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: 几乎不溶 (0.056 g/L) (25 ºC),

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